molecular formula C14H18BCl2NO3 B7952703 N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B7952703
M. Wt: 330.0 g/mol
InChI Key: XPRJIWWYFXBYFL-UHFFFAOYSA-N
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Description

N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a chemical compound with the molecular formula C14H18BCl2NO3. This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves a multi-step process. One common method includes the reaction of 4,5-dichloro-2-iodoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boron-containing ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is unique due to the presence of both chlorine atoms and the boron-containing dioxaborolane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

N-[4,5-dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BCl2NO3/c1-8(19)18-12-7-11(17)10(16)6-9(12)15-20-13(2,3)14(4,5)21-15/h6-7H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRJIWWYFXBYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2NC(=O)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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